2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound is characterized by the presence of a bromo, methyl, and nitro group on the pyrazole ring, along with a trifluoromethoxyphenyl and acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of Substituents: The bromo, methyl, and nitro groups are introduced through electrophilic substitution reactions.
Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction using chloroacetyl chloride and a suitable amine.
Final Coupling: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrogenated Derivatives: Formed from the reduction of the bromo group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of anti-inflammatory and anticancer agents.
Agrochemistry: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but with a chloro group instead of a bromo group.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique electronic properties, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C14H12BrF3N4O4 |
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Molecular Weight |
437.17 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12BrF3N4O4/c1-8-12(15)13(22(24)25)19-21(8)7-11(23)20(2)9-3-5-10(6-4-9)26-14(16,17)18/h3-6H,7H2,1-2H3 |
InChI Key |
HFKHGZYXVQPCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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